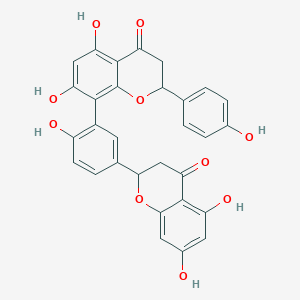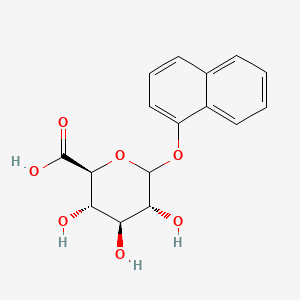
5-Phenyl-1,3-pentadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,3-pentadiyne is a member of benzenes.
5-Phenyl-1, 3-pentadiyne, also known as 2, 4-pentadiynylbenzene, 9CI or benzyldiacetylene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 5-Phenyl-1, 3-pentadiyne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-phenyl-1, 3-pentadiyne is primarily located in the membrane (predicted from logP). Outside of the human body, 5-phenyl-1, 3-pentadiyne can be found in herbs and spices. This makes 5-phenyl-1, 3-pentadiyne a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
5-Phenyl-1,3-pentadiyne has been identified as an antifungal constituent in the essential oil fraction of Artemisia dracunculus. Its antifungal activities against various Colletrotichum species were reported for the first time, highlighting its potential in addressing fungal infections (Meepagala, Sturtz, & Wedge, 2002).
Chemical Synthesis and Reactions
- 5-Phenyl-1,3-pentadiyne plays a role in chemical syntheses and reactions. Its involvement in the preparation and reactivity of various compounds was described in several studies. These include its use in coupling reactions, Grignard and related reactions, and rearrangements (Taniguchi, Mathai, & Miller, 2003).
- The compound has been studied for its effects on the activation enthalpy and transition structure geometry in 1,5-hydrogen shifts, providing insights into phenyl-substituent effects in chemical processes (Hayase, Hrovat, & Borden, 2004).
Catalysis
- 5-Phenyl-1,3-pentadiyne has been explored in the context of catalysis, specifically in stabilizing palladium nanoparticles for Suzuki cross-couplings and Heck reactions. This indicates its potential utility in organic synthesis and catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Eco-sustainable Synthesis
- Its derivatives have been involved in eco-sustainable synthesis methods. For example, a study on the synthesis of 2-phenyl 1,3-benzodioxole derivatives for potential anticancer, antibacterial, and DNA binding agents suggests the versatility of phenyl-1,3-pentadiyne related compounds in medicinal chemistry (Gupta et al., 2016).
Photoluminescence and Carrier Transport
- The photoluminescence and carrier transport properties of derivatives of 5-Phenyl-1,3-pentadiyne have been investigated, highlighting its significance in materials science, particularly in the field of electroluminescence (Yu et al., 2005).
Eigenschaften
CAS-Nummer |
41268-41-1 |
|---|---|
Produktname |
5-Phenyl-1,3-pentadiyne |
Molekularformel |
C11H8 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
penta-2,4-diynylbenzene |
InChI |
InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,8H2 |
InChI-Schlüssel |
ZZGANZXITREHOP-UHFFFAOYSA-N |
SMILES |
C#CC#CCC1=CC=CC=C1 |
Kanonische SMILES |
C#CC#CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



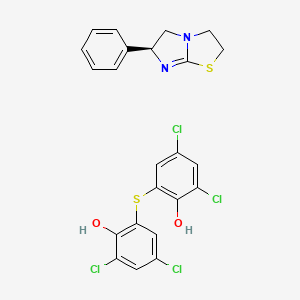
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)
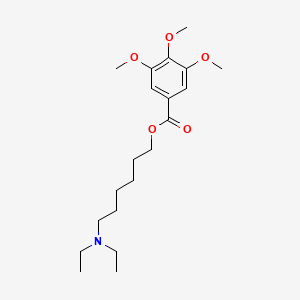

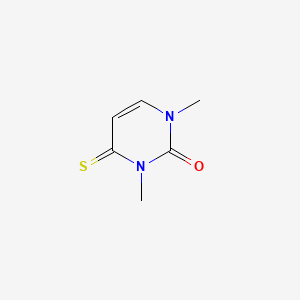
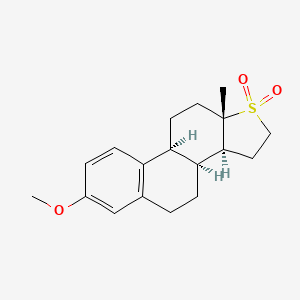
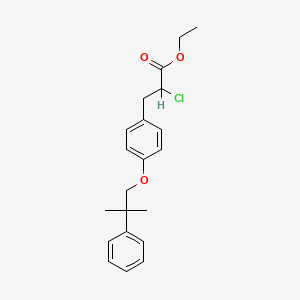

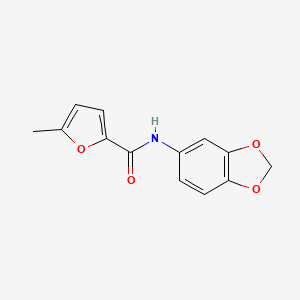
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
